molecular formula C11H15O3PS B14412307 2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one CAS No. 85480-09-7

2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one

Cat. No.: B14412307
CAS No.: 85480-09-7
M. Wt: 258.28 g/mol
InChI Key: NSMBMLGXVJGOKN-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is a complex organic compound characterized by its unique structure, which includes a benzodioxaphosphinin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one typically involves the reaction of a benzodioxaphosphinin precursor with 2-methylpropyl thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediates and the final coupling reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride
  • Thiazole derivatives

Uniqueness

2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is unique due to its benzodioxaphosphinin ring system, which is not commonly found in other similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85480-09-7

Molecular Formula

C11H15O3PS

Molecular Weight

258.28 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide

InChI

InChI=1S/C11H15O3PS/c1-9(2)8-16-15(12)13-7-10-5-3-4-6-11(10)14-15/h3-6,9H,7-8H2,1-2H3

InChI Key

NSMBMLGXVJGOKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSP1(=O)OCC2=CC=CC=C2O1

Origin of Product

United States

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